molecular formula C11H11BrO2 B1407457 Ethyl 2-bromo-4-vinylbenzoate CAS No. 1416979-61-7

Ethyl 2-bromo-4-vinylbenzoate

Cat. No. B1407457
M. Wt: 255.11 g/mol
InChI Key: AZDZDLBOLLTQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 2-bromo-4-vinylbenzoate involves a reaction with ethyl 2-bromo-4-iodobenzoate, potassium vinyltrifluoroborate, Cs2CO3, and triphenylphosphine . The reaction mixture is degassed with argon for 20 minutes, then charged with PdCl2 . The reaction mixture is heated to reflux for 16 hours . The crude compound is purified by column chromatography to afford the title compound .


Molecular Structure Analysis

The InChI code for Ethyl 2-bromo-4-vinylbenzoate is 1S/C11H11BrO2/c1-3-8-5-6-9 (10 (12)7-8)11 (13)14-4-2/h3,5-7H,1,4H2,2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-bromo-4-vinylbenzoate has a molecular weight of 255.11 g/mol . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Polymer Chemistry

  • Palladium-catalyzed Synthesis : Ethyl 2-bromo-4-vinylbenzoate has been utilized in the palladium-catalyzed ortho-halogen-induced deoxygenative approach for the generation of 2-vinylbenzoic acids from alkyl aryl ketones. This method is significant in polymer chemistry for creating precursors to bioactive molecules and is notable for its scalability and recyclability (Ram et al., 2020).

  • Photoluminescent Properties : The compound has been used in synthesizing highly fluorescent conjugated benzodifuran aryl–vinyl systems. These systems, characterized by their UV–Vis fluorescence with high quantum yields, are essential in material science for applications requiring photoluminescent properties (Bosiak et al., 2013).

Catalysis and Reactions

  • Catalyst-free P-C Coupling : Ethyl 2-bromo-4-vinylbenzoate has been involved in catalyst-free P-C coupling reactions under microwave irradiation in water. This method is critical in the field of green chemistry for promoting sustainable and environmentally friendly chemical processes (Jablonkai & Keglevich, 2015).

  • Polymerizable Benzocyclobutene : The compound has been used in the synthesis of polymerizable benzocyclobutene, a crucial intermediate for producing polymers that can be crosslinked at reduced temperatures. This property is particularly useful in materials science for developing novel polymeric materials (Pugh et al., 2013).

  • Potentiometric Sensor Applications : Ethyl 2-bromo-4-vinylbenzoate has been explored in creating potentiometric sensor-based poly(vinyl chloride) matrices. These sensors are instrumental in detecting and quantifying metal ions in various applications, indicating the compound's importance in analytical chemistry (Gupta et al., 2000).

  • Compatibility Studies in Polymer Blends : The compound has been studied for its role in enhancing the compatibility of poly(styrene-co-4-vinylbenzoic acid) with other polymers like poly(ethyl methacrylate). Understanding the miscibility of different polymers is crucial for developing new materials with tailored properties (Ourdani & Amrani, 2002).

Safety And Hazards

The safety data sheet for Ethyl 2-bromo-4-vinylbenzoate indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life .

properties

IUPAC Name

ethyl 2-bromo-4-ethenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDZDLBOLLTQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253500
Record name Benzoic acid, 2-bromo-4-ethenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-vinylbenzoate

CAS RN

1416979-61-7
Record name Benzoic acid, 2-bromo-4-ethenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416979-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-bromo-4-ethenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 2-bromo-4-iodobenzoate (5 g, 14.3 mmol) in THF/water (100 mL, 9:1) was added potassium vinyltrifluoroborate (1.89 g, 14.3 mmol), Cs2CO3 (18.27 g, 56.07 mmol) and triphenylphosphine (0.22 g, 0.85 mmol) and the reaction mixture was degassed with argon for 20 min, then charged with PdCl2 (0.05 g, 0.28 mmol). The reaction mixture was heated to reflux for 16 h. The reaction mixture was cooled to ambient temperature and filtered through a Celite® bed and washed with EtOAc. The filtrate was again extracted with EtOAc and the combined organic layers washed with water and brine, dried over Na2SO4 and concentrated under reduced pressure to afford crude compound. The crude compound was purified by column chromatography (SiO2, 100-200 mesh; eluting with 2% EtOAc/petroleum ether) to afford the title compound as a light brown gummy material (2 g, 56%): 1H NMR (400 MHz, CDCl3) δ 7.78 (d, J=8.4 Hz, 1H), 7.71 (d, J=1.2 Hz, 1H), 7.51 (d, J=8.4 Hz, 1H), 6.69 (dd, J=17.6, 10.8 Hz, 1H), 5.86 (d, J=17.6 Hz, 1H), 5.42 (d, J=11.2 Hz, 1H), 4.42 (q, J=7.2 Hz, 2H), 1.43 (t, J=3.6 Hz, 3H); ESIMS m/z 255.18 ([M+H]+); IR (thin film) 1729 cm−1.
Name
ethyl 2-bromo-4-iodobenzoate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
18.27 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-4-vinylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-4-vinylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-4-vinylbenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-4-vinylbenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-4-vinylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-4-vinylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.